Fuzapladib Sodium Demonstrates Superior Clinical Improvement vs. Placebo in a Multicenter Randomized Controlled Trial
In a randomized, masked, placebo-controlled multicenter study of 61 client-owned dogs with presumptive acute pancreatitis, fuzapladib sodium (0.4 mg/kg IV once daily for 3 days) demonstrated a significantly greater improvement in clinical signs compared to placebo [1]. The mean change in the Modified Clinical Activity Index (MCAI) score from Day 0 to Day 3 was -7.75 for the fuzapladib group (n=16) versus -5.68 for the placebo group (n=19), a difference that was statistically significant (P = .02) [1].
| Evidence Dimension | Clinical Efficacy (Change in MCAI Score) |
|---|---|
| Target Compound Data | Mean change of -7.75 points |
| Comparator Or Baseline | Placebo (saline), mean change of -5.68 points |
| Quantified Difference | Absolute difference of 2.07 points; P = .02, 95% CI for the difference: -4.33 to -0.35 |
| Conditions | Randomized, masked, placebo-controlled multicenter study in client-owned dogs (n=35 evaluable cases). Dosing was 0.4 mg/kg IV once daily for 3 days. |
Why This Matters
This is the largest prospective, controlled, and masked study ever published for a canine pancreatitis treatment, providing high-level evidence for efficacy that directly informs formulary decisions and clinical guideline development.
- [1] Steiner JM, Lainesse C, Noshiro Y, Domen Y, Sedlacek H, Bienhoff SE, Doucette KP, Bledsoe DL, Shikama H. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. J Vet Intern Med. 2023;37(6):2058-2068. View Source
